molecular formula C14H10N6 B5334573 3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine

3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine

Cat. No.: B5334573
M. Wt: 262.27 g/mol
InChI Key: UHHSTMMQXIFEKD-UHFFFAOYSA-N
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Description

3-Phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine is a heterocyclic compound with a complex structure that includes pyrazole, pyridine, and triazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine-3-carbaldehyde under basic conditions to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Its structural similarity to nucleic bases allows it to act as a metabolite, interfering with cellular processes in viruses and cancer cells . This interference can lead to the inhibition of cell proliferation and induction of apoptosis in tumor cells.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

3-Phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine stands out due to its unique combination of pyrazole, pyridine, and triazine rings, which confer distinct chemical and biological properties. Its ability to act as a metabolite and its cytotoxic activity against various cancer cell lines make it a valuable compound for further research and development .

Properties

IUPAC Name

5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6/c15-13-12-11(6-7-16-13)20-14(19-18-12)10(8-17-20)9-4-2-1-3-5-9/h1-8H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHSTMMQXIFEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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